molecular formula C18H26O5 B5221242 Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate

Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate

Cat. No.: B5221242
M. Wt: 322.4 g/mol
InChI Key: QMXYTHUZYWHDLK-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate is an organic compound with the molecular formula C18H26O5. It is a diester derivative of malonic acid, featuring a phenoxy group substituted with two methyl groups. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate typically involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst, followed by the alkylation of the resulting diethyl malonate with 3-(2,6-dimethylphenoxy)propyl bromide. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products

    Oxidation: Produces diethyl 2-[3-(2,6-dimethylphenoxy)propyl]malonate.

    Reduction: Yields diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanediol.

    Substitution: Forms various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and ester functionalities play crucial roles in its binding affinity and activity. The pathways involved may include:

    Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.

    Receptor Modulation: Modulates receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
  • Diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate

Uniqueness

Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-5-21-17(19)15(18(20)22-6-2)11-8-12-23-16-13(3)9-7-10-14(16)4/h7,9-10,15H,5-6,8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXYTHUZYWHDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=C(C=CC=C1C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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